methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate
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Overview
Description
methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, hydrazino, carbonothioyl, and nicotinate
Preparation Methods
The synthesis of methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate involves multiple steps. The process typically starts with the preparation of the nicotinate ester, followed by the introduction of the hydrazino and carbonothioyl groups. The final step involves the nitration of the benzoyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl group. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazino and carbonothioyl groups can form stable complexes with metal ions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate can be compared with similar compounds such as:
Methyl 2-({[2-(4-nitrobenzoyl)hydrazino]carbonothioyl}amino)nicotinate: This compound has a similar structure but with a different position of the nitro group on the benzoyl ring.
Methyl 2-(3-nitrobenzoyl)hydrazinecarboxylate: This compound lacks the carbonothioyl group, making it less complex. The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[[(3-nitrobenzoyl)amino]carbamothioylamino]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O5S/c1-25-14(22)11-6-3-7-16-12(11)17-15(26)19-18-13(21)9-4-2-5-10(8-9)20(23)24/h2-8H,1H3,(H,18,21)(H2,16,17,19,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDIINDOQLVNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC(=S)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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